REACTION_CXSMILES
|
[CH2:1]([C:4]1([S:7]([NH:10][C:11]2C(OC)=C[C:14]([F:19])=[C:13]([F:20])[C:12]=2[NH:21][C:22]2[CH:27]=[CH:26][C:25]([I:28])=[CH:24][C:23]=2[F:29])(=[O:9])=[O:8])[CH2:6][CH2:5]1)C=C.C[N+]1([O-])[CH2:36][CH2:35][O:34]CC1.[C:38]([O:41][CH2:42][CH3:43])(=O)C.C1C[O:47]CC1>O.[Os](=O)(=O)(=O)=O>[F:20][C:13]1[C:12]([NH:21][C:22]2[CH:27]=[CH:26][C:25]([I:28])=[CH:24][C:23]=2[F:29])=[C:11]([NH:10][S:7]([C:4]2([CH2:1][CH:36]([OH:47])[CH2:35][OH:34])[CH2:5][CH2:6]2)(=[O:8])=[O:9])[C:42]([O:41][CH3:38])=[CH:43][C:14]=1[F:19]
|
Name
|
1-Allyl-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)cyclopropane-1-sulfonamide
|
Quantity
|
97 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)C1(CC1)S(=O)(=O)NC1=C(C(=C(C=C1OC)F)F)NC1=C(C=C(C=C1)I)F
|
Name
|
|
Quantity
|
21 mg
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified over silica gel chromatography (eluants: EtOAc/MeOH)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=CC1F)OC)NS(=O)(=O)C1(CC1)CC(CO)O)NC1=C(C=C(C=C1)I)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:4]1([S:7]([NH:10][C:11]2C(OC)=C[C:14]([F:19])=[C:13]([F:20])[C:12]=2[NH:21][C:22]2[CH:27]=[CH:26][C:25]([I:28])=[CH:24][C:23]=2[F:29])(=[O:9])=[O:8])[CH2:6][CH2:5]1)C=C.C[N+]1([O-])[CH2:36][CH2:35][O:34]CC1.[C:38]([O:41][CH2:42][CH3:43])(=O)C.C1C[O:47]CC1>O.[Os](=O)(=O)(=O)=O>[F:20][C:13]1[C:12]([NH:21][C:22]2[CH:27]=[CH:26][C:25]([I:28])=[CH:24][C:23]=2[F:29])=[C:11]([NH:10][S:7]([C:4]2([CH2:1][CH:36]([OH:47])[CH2:35][OH:34])[CH2:5][CH2:6]2)(=[O:8])=[O:9])[C:42]([O:41][CH3:38])=[CH:43][C:14]=1[F:19]
|
Name
|
1-Allyl-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)cyclopropane-1-sulfonamide
|
Quantity
|
97 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)C1(CC1)S(=O)(=O)NC1=C(C(=C(C=C1OC)F)F)NC1=C(C=C(C=C1)I)F
|
Name
|
|
Quantity
|
21 mg
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified over silica gel chromatography (eluants: EtOAc/MeOH)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=CC1F)OC)NS(=O)(=O)C1(CC1)CC(CO)O)NC1=C(C=C(C=C1)I)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([C:4]1([S:7]([NH:10][C:11]2C(OC)=C[C:14]([F:19])=[C:13]([F:20])[C:12]=2[NH:21][C:22]2[CH:27]=[CH:26][C:25]([I:28])=[CH:24][C:23]=2[F:29])(=[O:9])=[O:8])[CH2:6][CH2:5]1)C=C.C[N+]1([O-])[CH2:36][CH2:35][O:34]CC1.[C:38]([O:41][CH2:42][CH3:43])(=O)C.C1C[O:47]CC1>O.[Os](=O)(=O)(=O)=O>[F:20][C:13]1[C:12]([NH:21][C:22]2[CH:27]=[CH:26][C:25]([I:28])=[CH:24][C:23]=2[F:29])=[C:11]([NH:10][S:7]([C:4]2([CH2:1][CH:36]([OH:47])[CH2:35][OH:34])[CH2:5][CH2:6]2)(=[O:8])=[O:9])[C:42]([O:41][CH3:38])=[CH:43][C:14]=1[F:19]
|
Name
|
1-Allyl-N-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)cyclopropane-1-sulfonamide
|
Quantity
|
97 mg
|
Type
|
reactant
|
Smiles
|
C(C=C)C1(CC1)S(=O)(=O)NC1=C(C(=C(C=C1OC)F)F)NC1=C(C=C(C=C1)I)F
|
Name
|
|
Quantity
|
21 mg
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
the organic phase was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified over silica gel chromatography (eluants: EtOAc/MeOH)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=C(C(=CC1F)OC)NS(=O)(=O)C1(CC1)CC(CO)O)NC1=C(C=C(C=C1)I)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |